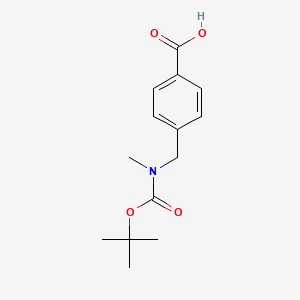

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoesäure

Übersicht

Beschreibung

“4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid”, also known as “4-(Boc-aminomethyl)benzoic Acid”, is a chemical compound with the molecular weight of 265.31 . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid .

Synthesis Analysis

This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Molecular Structure Analysis

The IUPAC name of this compound is “4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid”. The InChI code is "1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.Wirkmechanismus

Target of Action

It is known that this compound is used as a reagent in the synthesis of various bioactive compounds .

Mode of Action

It is known that this compound is a boc-protected form of 4-(aminomethyl)benzoic acid . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .

Biochemical Pathways

It is known that this compound is used as a reagent in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . These compounds are involved in various biochemical pathways related to inflammation and energy metabolism, respectively .

Pharmacokinetics

As a boc-protected compound, it is likely to have good stability and resistance to metabolic degradation until the boc group is selectively removed in a subsequent reaction step .

Result of Action

As a reagent in the synthesis of bioactive compounds, its effects would be largely determined by the properties of the final compounds it is used to produce .

Action Environment

It is known that this compound is stable under normal room temperature conditions when sealed in a dry environment .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to handle, as it is soluble in organic solvents and can be easily purified by recrystallization or treatment with aqueous sodium bicarbonate. However, the compound is also sensitive to moisture and can degrade over time. Additionally, it is toxic and should be handled with care.

Zukünftige Richtungen

There are several potential future directions for the use of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid. One possible direction is the development of new methods for its synthesis. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Finally, further studies could be conducted to explore the potential toxicity of the compound and its effects on the environment.

Synthesemethoden

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acidbromobenzoyl chloride and tert-butyl amine in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, with the resulting product being a mixture of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid and 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic anhydride. The anhydride can be removed by recrystallization or by treatment with aqueous sodium bicarbonate.

Wissenschaftliche Forschungsanwendungen

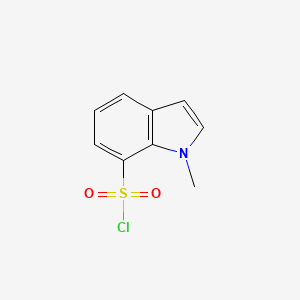

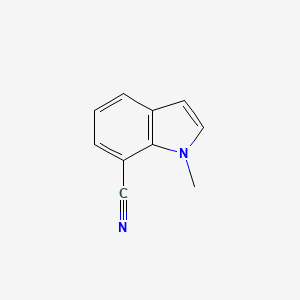

Synthese von Indoleamid-Derivaten

Diese Verbindung wird als Reagenz bei der Synthese von Indoleamid-Derivaten verwendet, die als EP2-Antagonisten mit hoher Selektivität wirken. Diese Derivate haben potenzielle therapeutische Anwendungen bei der Behandlung von Entzündungen und Schmerzen aufgrund ihrer selektiven Inhibition des EP2-Rezeptors .

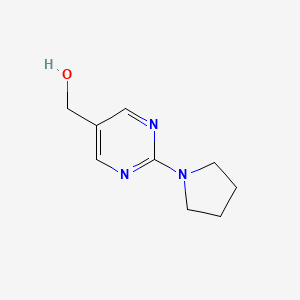

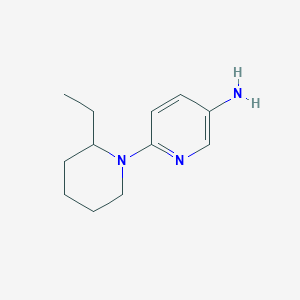

Nicotinamid-Phosphoribosyltransferase-Inhibitoren

Eine weitere Anwendung umfasst die Synthese von Aminopyridin-Derivaten, die als Inhibitoren für Nicotinamid-Phosphoribosyltransferase (NAMPT) dienen. NAMPT ist ein Enzym, das an der Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD+) beteiligt ist, und seine Inhibitoren werden wegen ihres Potenzials in der Krebstherapie erforscht .

Ionische Flüssigkeiten

Die tert-Butoxycarbonyl-geschützte Aminosäure kann in ionische Flüssigkeiten umgewandelt werden, die verschiedene Anwendungen haben, darunter Katalyse und grüne Chemie. Diese ionischen Flüssigkeiten können in Reaktionen recycelt und wiederverwendet werden, was zu nachhaltigeren chemischen Prozessen beiträgt .

Thermodynamische Eigenschaftsdaten

Die thermodynamischen Eigenschaften der Verbindung werden für reine Verbindungen, insbesondere organische Verbindungen, kritisch bewertet. Diese Daten sind unerlässlich, um das Verhalten der Verbindung unter verschiedenen Bedingungen zu verstehen und können in verschiedenen chemischen Prozessen verwendet werden .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of indoleamide derivatives, which are EP2 antagonists with high selectivity . Additionally, it is involved in the synthesis of aminopyridine-derived amides, which act as nicotinamide phosphoribosyltransferase inhibitors . These interactions highlight the compound’s importance in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in synthesizing EP2 antagonists can impact prostaglandin signaling pathways, which are crucial for inflammation and pain responses . Additionally, its involvement in synthesizing nicotinamide phosphoribosyltransferase inhibitors can affect cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with nicotinamide phosphoribosyltransferase can inhibit this enzyme, affecting the NAD+ biosynthesis pathway and altering cellular metabolism . These molecular mechanisms underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light . These temporal effects must be considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, its interaction with nicotinamide phosphoribosyltransferase affects the NAD+ biosynthesis pathway, which is critical for cellular energy production and metabolism . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, its distribution in specific tissues can affect its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapy.

Subcellular Localization

The subcellular localization of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the mitochondria can affect cellular energy production and metabolism . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUNNWVQIDCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625693 | |

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210963-04-5 | |

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)